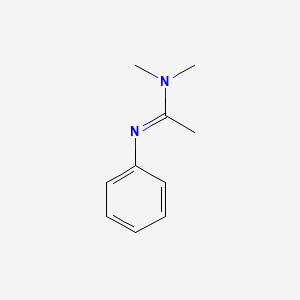

N'-Phenyl-N,N-dimethyl-acetamidine

Description

N'-Phenyl-N,N-dimethyl-acetamidine is an acetamidine derivative characterized by a phenyl group attached to the amidine nitrogen and two methyl groups on the adjacent nitrogen. Acetamidines are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No. |

4023-12-5 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N,N-dimethyl-N'-phenylethanimidamide |

InChI |

InChI=1S/C10H14N2/c1-9(12(2)3)11-10-7-5-4-6-8-10/h4-8H,1-3H3 |

InChI Key |

ARYJQIYRCNBDOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=CC=C1)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Substituents on the phenyl ring significantly influence molecular weight, lipophilicity, and electronic characteristics. Key derivatives include:

Key Observations :

Stability and Reactivity

- Storage Stability : In thermosensitive recording materials, toluenesulfonylurea-based acetamidines demonstrated improved color development sensitivity and stability. This suggests that electron-deficient substituents (e.g., sulfonyl groups) enhance stability in industrial applications.

- Oxidative Transformation: The phenyl-N,N-dimethylamino group in flavonols undergoes biomimetic oxidation, indicating that acetamidines with similar structures may participate in redox reactions.

Q & A

Basic: What are the optimal laboratory-scale synthesis methods for N'-Phenyl-N,N-dimethyl-acetamidine?

Methodological Answer:

The synthesis typically involves reacting aniline derivatives (e.g., substituted phenylamines) with N,N-dimethylacetamide under catalytic conditions. A common approach includes:

- Reagents : 4-substituted aniline (e.g., nitro or chloro derivatives), N,N-dimethylacetamide, ethanol/methanol as solvents, and acid/base catalysts (e.g., HCl or NaHCO₃).

- Conditions : Heating at 60–80°C for 6–12 hours under reflux, followed by purification via recrystallization or column chromatography .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 aniline:acetamide) and using inert atmospheres to minimize side reactions .

Advanced: How does electronic substitution on the phenyl ring (e.g., nitro, chloro) influence the reactivity of this compound derivatives?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilic reactivity at the amidine moiety, facilitating nucleophilic substitution or redox reactions. For example:

- Nitro Groups : Increase oxidative stability but enable reduction to amino derivatives using NaBH₄/Pd catalysts, critical for prodrug activation studies .

- Chloro Groups : Promote SNAr reactions with thiols or amines, useful for functionalizing the core structure .

- Experimental Design : Use Hammett constants (σ) to predict substituent effects on reaction rates and optimize synthetic pathways .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the amidine backbone (δ ~2.7–3.1 ppm for N-CH₃) and aryl proton environments .

- IR : Stretching bands at ~1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-N) validate the acetamidine structure .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., 207.23 g/mol for nitro derivatives) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of acetamidine derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or structural analogs. Strategies include:

- Meta-Analysis : Systematically compare studies using standardized metrics (e.g., IC₅₀ values) and control for substituent effects .

- Dose-Response Curves : Re-evaluate activity across concentration gradients to identify non-linear effects .

- Structural Confirmation : Verify compound purity via XRD or HPLC to rule out impurities as confounding factors .

Advanced: What in silico approaches predict the interaction of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like kinases or oxidoreductases. Focus on the amidine moiety’s hydrogen-bonding potential .

- MD Simulations : Simulate ligand-protein stability in GROMACS, analyzing RMSD and binding free energies (MM-PBSA) .

- QSAR Models : Train models on substituent electronic parameters (σ, π) to predict bioactivity trends .

Basic: What are the common side reactions during this compound synthesis, and how are they mitigated?

Methodological Answer:

- Side Reactions :

- Hydrolysis of the amidine to acetamide under acidic conditions.

- Oxidative degradation of nitro groups at high temperatures.

- Mitigation :

- Use anhydrous solvents and neutral pH buffers .

- Add antioxidants (e.g., BHT) during reflux .

Advanced: How does the amidine moiety’s tautomerism affect this compound’s chemical behavior?

Methodological Answer:

The amidine group exists in equilibrium between imine (C=N) and amine (C-NH) tautomers, influencing reactivity:

- Tautomer Stabilization : Polar solvents (e.g., DMSO) favor the imine form, enhancing electrophilicity.

- Reaction Outcomes : Tautomeric state dictates nucleophilic attack sites (e.g., imine form reacts with Grignard reagents) .

- Characterization : Use ¹⁵N NMR or X-ray crystallography to resolve tautomeric populations .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals .

- Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) eluent, monitoring by TLC (Rf ~0.3) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity ≥99% .

Advanced: What strategies enhance the stability of this compound in aqueous biological assays?

Methodological Answer:

- pH Control : Maintain pH 6.5–7.5 to prevent hydrolysis; use phosphate buffers for stability .

- Lyophilization : Store lyophilized powders at -20°C, reconstituting in DMSO immediately before use .

- Chelation : Add EDTA to sequester metal ions that catalyze degradation .

Advanced: How do structural modifications (e.g., fluorination) alter the pharmacokinetic properties of acetamidine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.